molecular formula C21H23NO2 B075851 3,6-Diacetyl-9-isoamylcarbazole CAS No. 10510-39-1

3,6-Diacetyl-9-isoamylcarbazole

Cat. No.: B075851
CAS No.: 10510-39-1
M. Wt: 321.4 g/mol
InChI Key: ZRLGQXONUJTYQP-UHFFFAOYSA-N
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Description

3,6-Diacetyl-9-isoamylcarbazole is a carbazole derivative featuring acetyl groups at positions 3 and 6 and an isoamyl (3-methylbutyl) substituent at position 9. Carbazoles are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their rigid planar structure and tunable electronic properties. The isoamyl chain at position 9 may influence solubility and steric interactions, making it distinct from carbazoles with linear alkyl or aromatic substituents.

Properties

CAS No.

10510-39-1

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

1-[6-acetyl-9-(3-methylbutyl)carbazol-3-yl]ethanone

InChI

InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3

InChI Key

ZRLGQXONUJTYQP-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Synonyms

3,6-Diacetyl-9-isopentyl-9H-carbazole

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Acetyl vs. Ethynyl Groups : The acetyl groups in this compound are electron-withdrawing, which may reduce conjugation efficiency compared to the ethynyl groups in 3,6-diethynyl-9-tetradecylcarbazole. Ethynyl groups enable cross-coupling reactions, making the latter compound more suitable for polymer synthesis .
  • Isoamyl vs. Tetradecyl Chains : The isoamyl chain (C5, branched) offers moderate hydrophobicity and steric hindrance, whereas the tetradecyl chain (C14, linear) enhances lipophilicity and may improve film-forming properties in organic electronics .

Biological Activity :

  • The tetrahydrocarbazole derivatives in , such as the chloro-substituted analog, exhibit specific biological activities likely due to their hydrogen-bonding amide groups and partial saturation of the carbazole ring. In contrast, this compound’s fully aromatic structure and acetyl groups may favor different biological interactions, though experimental data are lacking .

Synthetic Routes: Tetrahydrocarbazoles in are synthesized via carbonylative coupling and characterized by spectroscopic methods. For 3,6-diethynyl-9-tetradecylcarbazole, Sonogashira coupling is a plausible route given the ethynyl substituents . The synthesis of this compound may involve Friedel-Crafts acetylation, though details are unspecified in the evidence.

Physical and Chemical Properties

  • Solubility : The isoamyl group likely improves solubility in organic solvents compared to the long tetradecyl chain, which may cause aggregation in polar media .
  • Thermal Stability : Acetyl groups could lower melting points relative to halogenated or amide-containing carbazoles due to reduced intermolecular hydrogen bonding .

Preparation Methods

Acetyl Chloride with Boron Trifluoride (AcCl/BF₃)

The homogeneous AcCl/BF₃ system in acetonitrile, as reported for 9-ethylcarbazole, offers a high-yielding (87%) and eco-friendly alternative to traditional AlCl₃-mediated reactions. For 9-isoamylcarbazole, the protocol would involve:

  • Dissolving 9-isoamylcarbazole in acetonitrile with BF₃.

  • Slow addition of acetyl chloride under reflux (6–8 hours).

  • Quenching with ice, extraction with dichloromethane, and recrystallization.

The BF₃ catalyst enhances electrophilicity while minimizing side reactions, critical for maintaining regioselectivity in bulkier substrates like isoamyl derivatives. Steric hindrance from the isoamyl group may slightly reduce reaction efficiency, necessitating extended reflux times or elevated temperatures.

Traditional AcCl/AlCl₃ Method

AlCl₃, a conventional Lewis acid, achieves acetylation of 9-ethylcarbazole in 83% yield. For isoamyl analogs, the method involves:

  • Generating the AlCl₃-acetyl chloride complex in a nonpolar solvent (e.g., dichloromethane).

  • Adding 9-isoamylcarbazole at 0–5°C to control exothermicity.

  • Gradual warming to room temperature, followed by aqueous workup.

While effective, AlCl₃’s hygroscopic nature and heterogeneous reaction conditions complicate purification, particularly for isoamyl derivatives with increased hydrophobicity.

Lithiation-Acetylation Approach

Directed lithiation provides an alternative route, bypassing Friedel-Crafts limitations. For 9-ethylcarbazole, generating 3,6-dilithio intermediates followed by quenching with N-methoxy-N-methylacetamide yields 64% 3,6-diacetyl product. Adapting this to isoamyl derivatives involves:

  • Deprotonating 9-isoamylcarbazole with n-butyllithium at −78°C.

  • Trapping the dilithio species with acetylating agents (e.g., acetic anhydride).

  • Acidic workup to yield the diacetylated product.

This method’s success hinges on the isoamyl group’s ability to stabilize the lithio intermediate without steric interference. However, stringent anhydrous conditions and cryogenic temperatures limit scalability.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for Friedel-Crafts and lithiation strategies, inferred from ethylcarbazole data:

MethodReagents/ConditionsYield (%)AdvantagesLimitations
AcCl/BF₃ (Homogeneous)AcCl, BF₃, CH₃CN, reflux87*High yield, simple workupPotential steric hindrance with isoamyl
AcCl/AlCl₃ (Heterogeneous)AcCl, AlCl₃, CH₂Cl₂, 0–25°C83*Widely applicableHygroscopic catalyst, longer purification
Lithiation-Acetylationn-BuLi, Ac₂O, −78°C64*RegioselectiveCryogenic conditions, moisture-sensitive

*Yields reported for 9-ethylcarbazole; isoamyl derivatives may vary due to steric effects.

Experimental Considerations for 9-Isoamylcarbazole

Substrate Synthesis

9-Isoamylcarbazole, the precursor, is synthesized via N-alkylation of carbazole with isoamyl bromide under phase-transfer conditions (e.g., NaOH, tetrabutylammonium bromide). Purification by column chromatography ensures minimal residual alkylating agents, critical for subsequent acetylation.

Steric and Electronic Effects

The isoamyl group’s branched structure may:

  • Reduce reaction rates in Friedel-Crafts due to hindered acetyl chloride access to reactive positions.

  • Alter solubility profiles , necessitating solvent optimization (e.g., switching from acetonitrile to DMF).

  • Increase propensity for O-acetylation byproducts , requiring rigorous TLC monitoring .

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